molecular formula C11H10ClN3OS B1663663 Tiadinil CAS No. 223580-51-6

Tiadinil

Cat. No. B1663663
M. Wt: 267.74 g/mol
InChI Key: VJQYLJSMBWXGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiadinil is a systemic fungicide characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole . It is used as a plant activator of systemic acquired resistance and boosts the production of herbivore-induced plant volatiles .


Synthesis Analysis

Tiadinil was discovered and developed by Nihon Nohyaku Co., Ltd. The lead compound was found in the synthesis research of 1,2,3-thiadiazole chemistry with the appropriate screening system .


Chemical Reactions Analysis

Tiadinil has shown direct antifungal activity. It completely inhibited the mycelial growth of Stagonosporopsis citrulli in vitro at concentrations greater than or equal to 100 ppm . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Tiadinil has a density of 1.4±0.1 g/cm^3 and a molar refractivity of 69.9±0.3 cm^3 . More detailed information about its physical and chemical properties was not found in the search results.

Scientific Research Applications

1. Control of Gummy Stem Blight Disease of Watermelon

  • Application Summary : Tiadinil, a systemic acquired resistance (SAR) inducer, has been found to have direct antifungal activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
  • Methods of Application : The study involved the application of Tiadinil, thymol I and thymol II on S. citrulli in vitro at concentrations of ≥100 ppm. A single foliar application of Tiadinil at ≥10 ppm or a single application of thymol I and II at ≥1 ppm, 48 hours before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .
  • Results : Tiadinil, thymol I and thymol II completely inhibited the mycelial growth of S. citrulli in vitro at ≥100 ppm. Conidial germination and germ tube elongation were completely inhibited by Tiadinil at ≥2000 ppm and by thymol-based formulations at ≥100 ppm .

2. Control of Rice Diseases

  • Application Summary : Tiadinil is a novel systemic fungicide for rice diseases discovered and developed by Nihon Nohyaku Co., Ltd. It shows excellent activity against rice blast and also exhibits activity against some rice bacterial diseases .
  • Methods of Application : Both application methods, nursery box and into-water applications, can be used in rice cultivation .
  • Results : Tiadinil has been found to induce the plant defense mechanism against a pathogen, and it is considered to have a low risk of developing fungicide resistance .

3. Control of Tobacco Mosaic Virus

  • Application Summary : Tiadinil and its metabolite, 4-methyl-l,2,3-thiadiazole-5-carboxylic acid, have been found to induce resistance against the tobacco mosaic virus (TMV) and tobacco wildfire disease (Pseudomonas syringae pv. tabaci) without antimicrobial activity .
  • Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil and its metabolite can fulfill all the criteria of elicitors .
  • Results : The study demonstrated that Tiadinil and its metabolite can induce a broad range of disease resistance activities in tobacco .

4. Control of Herbivorous Mites

  • Application Summary : Recent studies have discovered that Tiadinil can activate the defense response of plants against the herbivorous mite Tetranychus kanzawai via an indirect process mediated by plant volatiles that attract natural enemies .
  • Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil can activate the defense response of plants .
  • Results : The study demonstrated that Tiadinil can induce a defense response in plants against herbivorous mites .

5. Residue Analysis in Flue-Cured Tobacco

  • Application Summary : A novel and sensitive method was developed for the determination of residues of Tiadinil and its metabolite, 4-methyl-l,2,3-thiadiazole-5-carboxylic acid, in flue-cured tobacco .
  • Methods of Application : The pesticides were extracted with acetone and purified by gel permeation chromatography and solid-phase extraction. Analysis was performed by ultra-performance liquid chromatography–tandem mass spectrometry in negative ionization mode .
  • Results : Recovery values of the proposed method for Tiadinil ranged from 72.5 to 98.2%, with relative standard deviations ranging from 3.8 to 9.5%; recovery values for 4-methyl-l,2,3-thiadiazole-5-carboxylic acid ranged from 75.4 to 103.3% with RSDs ranging from 3.7 to 9.3%. The limit of quantification for both compounds was 0.01 mg/kg .

6. Defense Response Activation in Plants

  • Application Summary : Recent studies have discovered that Tiadinil can activate the defense response of plants against the herbivorous mite Tetranychus kanzawai via an indirect process mediated by plant volatiles that attract natural enemies .
  • Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil can activate the defense response of plants .
  • Results : The study demonstrated that Tiadinil can induce a defense response in plants against herbivorous mites .

Safety And Hazards

Tiadinil is harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058024
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tiadinil

CAS RN

223580-51-6
Record name Tiadinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223580-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiadinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIADINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiadinil
Reactant of Route 2
Reactant of Route 2
Tiadinil

Citations

For This Compound
514
Citations
M Yasuda, H Nakashita, S Yoshida - Journal of Pesticide Science, 2004 - jstage.jst.go.jp
Systemic acquired resistance (SAR) is a potent innate immunity system in plants and effective against a broad range of pathogens. Tiadinil (TDL), N-(3-chloro-4-methylphenyl)-4-methyl-…
Number of citations: 76 www.jstage.jst.go.jp
M Yasuda, M Kusajima, M Nakajima… - Journal of Pesticide …, 2006 - jstage.jst.go.jp
Systemic acquired resistance (SAR) is a potent innate immunity system in plants that is effective against a broad range of pathogens and induced through the salicylic acid (SA)-…
Number of citations: 72 www.jstage.jst.go.jp
K Tsubata, K Kuroda, Y Yamamoto… - Journal of Pesticide …, 2006 - jstage.jst.go.jp
… Tiadinil and commercial product-A were applied at the dosage of 1800 g … tiadinil on the control of blast caused by resistant strains of blast fungus against some chemical families. Tiadinil …
Number of citations: 38 www.jstage.jst.go.jp
X Chen, K Zhao, Z Fan, W Mao, J Li, X Ji… - Journal of …, 2014 - academic.oup.com
A novel and sensitive method was developed for the determination of residues of tiadinil and its metabolite, 4-methyl-l,2,3-thiadiazole-5-carboxylic acid, in flue-cured tobacco. The …
Number of citations: 1 academic.oup.com
T Maeda, H Ishiwari - Experimental and applied acarology, 2012 - Springer
Plants respond with various defense mechanisms to pathogenic or herbivorous attack. Some chemicals called plant activators that induce the plant defense response against …
Number of citations: 18 link.springer.com
Y Kefialew, S Kunwar, D Abate, A Ayalew… - Journal of General Plant …, 2018 - Springer
… This study evaluated the direct antifungal activity of tiadinil [N-(3-… Tiadinil, thymol I and thymol II completely inhibited the … were completely inhibited by tiadinil at ≥ 2000 ppm and by …
Number of citations: 3 link.springer.com
Y Michiko, N Hideo, Y Shigeo - 日本農薬学会誌(Journal of Pesticide …, 2004 - cir.nii.ac.jp
Systemic acquired resistance (SAR) is a potent innate immunity system in plants and effective against a broad range of pathogens. Tiadinil (TDL), N-(3-chloro-4-methylphenyl)-4-methyl-…
Number of citations: 8 cir.nii.ac.jp
T Hirooka - Agrochemical Japan, 2004 - cir.nii.ac.jp
Tiadinil. A New systemic fungicide against rice blast and other diseases | CiNii Research … Tiadinil. A New systemic fungicide against rice blast and other diseases …
Number of citations: 6 cir.nii.ac.jp
N Kimura, A Fukuchi - Journal of pesticide science, 2018 - jstage.jst.go.jp
… Additionally, we used a mixture of diclocymet and tiadinil, … +tiadinil showed excellent performance in controlling rice leaf blast. However, none-diclocymet and none-diclocymet+tiadinil …
Number of citations: 6 www.jstage.jst.go.jp
JP Zhang, XY Li, YW Dong, YG Qin, XL Li… - Chinese Chemical …, 2017 - Elsevier
… In view of superior properties and with the aim to find new lead compounds with high biological activity, we introduced carbohydrazide hydrazone into the structure of Tiadinil to replace …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.